N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Description
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Properties
IUPAC Name |
N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-26-20(29)10-9-18(25-26)14-5-2-3-7-16(14)23-19(28)11-13-12-31-22-24-17-8-4-6-15(17)21(30)27(13)22/h2-3,5,7,9-10,13H,4,6,8,11-12H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUWYXSQTZZBBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)CC3CSC4=NC5=C(CCC5)C(=O)N34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological effects based on diverse scientific sources.
Chemical Structure and Synthesis
The compound is characterized by a unique structure combining pyridazinone and thiazolo-pyrimidine moieties. The synthesis typically involves multi-step organic reactions:
- Formation of the Pyridazinone Ring : This is achieved through condensation reactions involving appropriate starting materials.
- Coupling with Phenyl and Thiazolo-Pyrimidine Units : Subsequent reactions attach the phenyl group and the thiazolo-pyrimidine moiety to form the complete structure.
Anticancer Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer activities. For example:
- Mechanism of Action : It has been shown to inhibit key signaling pathways involved in cancer cell proliferation. Specifically, compounds targeting the c-Met receptor have demonstrated efficacy in reducing tumor growth in preclinical models by blocking downstream AKT signaling pathways .
| Compound | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 12a | MHCC97H | 0.002 | Inhibits c-Met activation |
| N-(2-(1-methyl... | Various | TBD | Induces apoptosis |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research has indicated that similar structures can exhibit activity against various bacterial strains. The specific mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Study 1: Anticancer Efficacy
In a study examining the effects of related compounds on liver cancer cell lines (MHCC97H), it was found that certain derivatives exhibited potent antiproliferative effects with IC50 values in the nanomolar range. The study highlighted that these compounds could induce cell cycle arrest and apoptosis in a dose-dependent manner .
Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of similar pyridazinone derivatives against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones in disk diffusion assays, indicating potential for therapeutic applications in infectious diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer :
- Core Formation : The thiazolo[3,2-a]pyrimidine moiety is typically synthesized via cyclization of thioamide precursors under acidic or basic conditions. For example, thiourea derivatives may react with α,β-unsaturated ketones to form the bicyclic core .
- Coupling Reactions : The acetamide linker is introduced via nucleophilic substitution or amide coupling. For instance, activation of the carboxylic acid group with EDCl/HOBt facilitates coupling with the aromatic amine .
- Optimization : Solvent choice (e.g., DMF for polar intermediates), temperature control (0–5°C for sensitive steps), and catalyst selection (e.g., piperidine for Knoevenagel condensations) are critical .
Q. How should researchers characterize the structural purity of this compound?
- Methodological Answer :
- Spectroscopy : Use -NMR and -NMR to confirm substituent positions and ring systems. For example, the pyridazinone carbonyl typically resonates at δ 165–170 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures accurate molecular weight confirmation, with ESI+ mode preferred for polar heterocycles .
- X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves stereochemical ambiguities and validates hydrogen-bonding networks .
Q. What preliminary assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., CDKs) or cyclooxygenases (COX-1/COX-2) using fluorometric or colorimetric assays. IC values <10 µM suggest therapeutic potential .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1 nM to 100 µM .
- Solubility Testing : Use HPLC to measure logP values; derivatives with logP <3 are prioritized for in vivo studies .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., COX-2). Focus on interactions between the pyridazinone carbonyl and catalytic residues (e.g., Arg120 in COX-2) .
- QSAR Analysis : Build regression models using descriptors like polar surface area (PSA) and H-bond donors to correlate structure with IC values .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes; RMSD <2 Å indicates stable binding .
Q. How to resolve contradictions in reported bioactivity data across similar thiazolopyrimidine derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets using standardized protocols (e.g., fixed cell lines, identical assay buffers). Discrepancies in IC values often arise from variations in ATP concentrations in kinase assays .
- Structural Benchmarking : Overlay crystallographic data (e.g., from the PDB) to identify critical substituents. For example, methylthio groups at the phenyl ring enhance COX-2 selectivity .
- In Vivo Validation : Prioritize compounds with consistent in vitro activity for murine inflammation models to confirm mechanism .
Q. What strategies mitigate low yields in multi-step syntheses of similar acetamide-linked heterocycles?
- Methodological Answer :
- Intermediate Trapping : Use quenching agents (e.g., NHCl) to stabilize reactive intermediates like enolates .
- Flow Chemistry : Continuous-flow reactors improve reproducibility for exothermic steps (e.g., cyclizations) .
- Purification : Employ preparative HPLC with C18 columns and gradient elution (MeCN/HO + 0.1% TFA) for challenging separations .
Q. How to evaluate the compound’s potential for off-target effects in kinase inhibition?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
